![molecular formula C7H6F2N2O2 B3099898 Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate CAS No. 1355729-56-4](/img/structure/B3099898.png)
Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate
Overview
Description
“Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1355729-56-4. It has a molecular weight of 188.13 and its molecular formula is C7H6F2N2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate” is 1S/C7H6F2N2O2/c1-13-7(12)6-10-3-2-4(11-6)5(8)9/h2-3,5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 188.13 and its molecular formula is C7H6F2N2O2 .Scientific Research Applications
Agrochemical Applications
“Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate” is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . More than 20 new agrochemicals containing these derivatives have acquired ISO common names .
Pharmaceutical Applications
This compound and its derivatives have found significant applications in the pharmaceutical industry . Five pharmaceutical products containing this moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing this compound have been granted market approval . It’s expected that many novel applications will be discovered in the future .
Synthesis of Trifluoromethylpyridines
“Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate” is used in the synthesis of trifluoromethylpyridines . These compounds are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .
Neuroprotective Applications
Novel triazole-pyrimidine hybrids, synthesized using “Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate”, have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Applications
These triazole-pyrimidine hybrids also exhibit significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(difluoromethyl)pyrimidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-3-2-4(11-6)5(8)9/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYSCSBYNOJUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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